N-(2-bromophenyl)benzenesulfonamide
Overview
Description
N-(2-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H10BrNO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which can influence its reactivity and biological activity.
Scientific Research Applications
Photodynamic Therapy Applications
N-(2-bromophenyl)benzenesulfonamide derivatives, such as those used in the synthesis of zinc phthalocyanine, have shown significant potential in photodynamic therapy, especially for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Effects on Cholinesterases
Brominated derivatives of this compound have been studied for their inhibitory effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have potential applications in treating Alzheimer’s Disease due to their role in inhibiting cholinesterases (Abbasi et al., 2014).
Catalysis in Organic Chemistry
This compound derivatives have been used in various reactions in organic chemistry, demonstrating their utility as intermediates in complex synthesis processes. These compounds are involved in the Friedel-Crafts reaction, a key reaction in organic synthesis (Koehler, 1962).
Inhibitors of Kynurenine 3-Hydroxylase
This compound derivatives have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. This has implications in studying the pathophysiological role of the kynurenine pathway, especially after neuronal injury (Röver et al., 1997).
Antimicrobial and Analgesic Properties
Some derivatives of this compound have shown antimicrobial activities against Gram-positive bacteria and possess analgesic properties. This opens up potential applications in developing new antibacterial and pain-relieving drugs (Yung et al., 1977).
Cross-Coupling Reactions in Organic Synthesis
This compound derivatives have been utilized in oxidative cross-coupling reactions with alkenes using a palladium-copper catalyst system. This has implications in the development of novel organic synthesis methodologies (Miura et al., 1998).
Carbonic Anhydrase Inhibitory Effects
Compounds such as 4-(2-substituted hydrazinyl)benzenesulfonamides have been synthesized and tested for their inhibitory effects on carbonic anhydrase enzymes. These findings are significant for therapeutic applications in conditions like glaucoma and edema (Gul et al., 2016).
Mechanism of Action
The mechanism of action of benzenesulfonamide derivatives is related to their ability to inhibit carbonic anhydrase, an enzyme that plays a crucial role in many biological processes . By inhibiting this enzyme, these compounds can exert various pharmacological effects, including anticancer activity .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-bromophenyl)benzenesulfonamide can be synthesized through the amidation reaction between benzenesulfonyl chloride and 2-bromoaniline . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up
Properties
IUPAC Name |
N-(2-bromophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJQGDIAXELFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294284 | |
Record name | N-(2-bromophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21226-31-3 | |
Record name | N-(2-Bromophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21226-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromophenyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021226313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC95709 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-bromophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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